Sodium 4-iodopyridine-2-carboxylic acid
Description
Historical Context and Evolution of Pyridine (B92270) Carboxylate Chemistry
The journey of pyridine chemistry began in the 19th century, with its initial isolation and the subsequent determination of its benzene-like aromatic structure by researchers like Wilhelm Körner and James Dewar in the 1860s and 1870s. wikipedia.org A significant milestone in the synthesis of pyridine derivatives was achieved in 1881 by Arthur Rudolf Hantzsch, whose method allowed for the creation of a wide array of substituted pyridines. wikipedia.org Another major advancement came in 1924 with Aleksei Chichibabin's development of an efficient industrial-scale pyridine synthesis. wikipedia.org
Within this evolving field, pyridine carboxylic acids—isomers such as picolinic acid, nicotinic acid (niacin), and isonicotinic acid—have held a place of prominence. wikipedia.orgnih.gov Their derivatives have been integral to the development of a vast range of pharmaceuticals, demonstrating the long-standing importance of this compound class in medicinal chemistry. nih.gov The inherent properties of the pyridine ring, combined with the functionality of the carboxylic acid group, created a versatile scaffold that chemists could readily modify to develop new therapeutic agents. nih.govnih.gov
Significance of Halogenation in Pyridine Systems and Their Chemical Behavior
Halogenation of the pyridine ring is a critical strategy in modern synthetic and medicinal chemistry. nih.gov The introduction of a halogen atom, such as iodine, onto the electron-deficient pyridine core dramatically alters the molecule's chemical behavior and provides a reactive handle for further functionalization. nih.govresearchgate.net This process is fundamental for creating diverse libraries of compounds for structure-activity relationship (SAR) studies, which are essential in the drug discovery process. nih.gov
The chemical behavior of halogenated pyridines is characterized by several key features:
Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nature of the pyridine nitrogen makes the ring susceptible to attack by nucleophiles, particularly when a halogen is positioned at the ortho (2-) or para (4-) positions. youtube.com The halogen acts as an excellent leaving group, facilitating the introduction of a wide range of functional groups. youtube.comsci-hub.se
Cross-Coupling Reactions: The carbon-iodine bond is particularly adept at participating in transition metal-catalyzed cross-coupling reactions, such as the Suzuki and Heck reactions. pipzine-chem.compipzine-chem.com This allows for the formation of new carbon-carbon bonds, enabling the construction of complex molecular architectures from the halopyridine scaffold. chemimpex.com
Halogen Bonding: A halogen atom, particularly bromine and iodine, can act as a Lewis acid, forming a directional non-covalent interaction with a Lewis base known as a halogen bond. researchgate.netrsc.org This interaction is increasingly recognized for its importance in molecular recognition, crystal engineering, and influencing the binding affinity of a drug molecule to its biological target. researchgate.netacs.org
Despite its utility, the direct halogenation of pyridines can be challenging due to the ring's low reactivity towards electrophiles, often requiring harsh reaction conditions. nih.gov Consequently, the development of milder and more selective halogenation methods remains an active area of chemical research. nih.gov
Overview of Current Research Trajectories for Sodium 4-Iodopyridine-2-Carboxylic Acid
This compound is a versatile building block in contemporary chemical research, leveraging the combined functionalities of its pyridine core, iodo-substituent, and carboxylate group. chemimpex.comvulcanchem.com Its sodium salt form enhances its solubility in polar solvents, making it suitable for a variety of reaction conditions. vulcanchem.com
Chemical and Physical Properties: The properties of the compound and its corresponding acid form are summarized below.
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₆H₃INNaO₂ | vulcanchem.comsigmaaldrich.com |
| Molecular Weight | 270.99 g/mol | vulcanchem.comsigmaaldrich.com |
| Appearance | Solid | sigmaaldrich.com |
| Solubility | Soluble in water | vulcanchem.com |
| CAS Number | 618107-88-3 | sigmaaldrich.com |
| Property | Value | Reference |
|---|---|---|
| Appearance | White to light yellow powder | pipzine-chem.compipzine-chem.com |
| Melting Point | ~190-194 °C | pipzine-chem.com |
| Solubility | Good solubility in DMSO and DMF; limited in water | pipzine-chem.com |
| CAS Number | 405939-79-9 | chemicalbook.com |
Current Research Applications: The unique structural features of this compound make it a valuable intermediate in several research areas:
Pharmaceutical Synthesis: It serves as a key precursor in the development of novel pharmaceutical agents, particularly for creating potential anti-inflammatory, antibacterial, and anti-cancer drugs. pipzine-chem.comchemimpex.com Its structure allows for modifications that can enhance bioactivity and target specificity. chemimpex.com
Organic Synthesis: The compound is a cornerstone in organic synthesis for building complex heterocyclic compounds. chemimpex.com The reactive iodine atom is readily displaced or used in coupling reactions to construct more elaborate molecules. pipzine-chem.comchemimpex.com
Materials Science: The pyridine carboxylic acid moiety can act as a ligand to coordinate with metal ions. pipzine-chem.com This has led to its use in the synthesis of metal-organic frameworks (MOFs), which are materials with high porosity and surface area, showing promise in applications like gas storage and catalysis. pipzine-chem.com
Agrochemicals: Similar to its role in pharmaceuticals, this compound is also a building block for developing new pesticides and herbicides, contributing to advancements in agricultural chemistry. pipzine-chem.comchemimpex.com
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C6H4INNaO2+ |
|---|---|
Molecular Weight |
272.00 g/mol |
IUPAC Name |
sodium;4-iodopyridine-2-carboxylic acid |
InChI |
InChI=1S/C6H4INO2.Na/c7-4-1-2-8-5(3-4)6(9)10;/h1-3H,(H,9,10);/q;+1 |
InChI Key |
MXBYKBIRCCTBQG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C=C1I)C(=O)O.[Na+] |
Origin of Product |
United States |
Synthetic Methodologies and Route Design for Sodium 4 Iodopyridine 2 Carboxylic Acid
Strategic Approaches to Regioselective Iodination of Pyridine-2-Carboxylic Acid Derivatives
The primary challenge in synthesizing 4-iodopyridine-2-carboxylic acid is achieving regioselective iodination at the C4 position. The pyridine (B92270) ring is inherently electron-deficient, which makes electrophilic substitution reactions difficult. Furthermore, the presence of the carboxylic acid group at the C2 position and the ring nitrogen atom influences the reactivity and directs incoming substituents. Strategic approaches are therefore necessary to overcome these hurdles and direct the iodination to the desired C4 position.
One of the most powerful strategies is the use of directing groups in transition metal-catalyzed C-H activation. researchgate.netrsc.org In this approach, a functional group on the pyridine derivative coordinates to a metal catalyst, bringing the catalyst into close proximity to a specific C-H bond and enabling its selective functionalization. nih.gov The carboxylic acid group at the C2 position can itself act as a directing group, guiding the catalyst to the adjacent C3 position. To achieve C4 iodination, a different strategy or a removable directing group that favors the C4 position would be required.
Palladium-catalyzed C-H iodination has been developed for a wide range of heterocycles, demonstrating the feasibility of this approach. nih.govacs.org These reactions often utilize a weakly coordinating auxiliary, such as an amide, to direct the functionalization. nih.gov Another viable strategy involves radical-based iodination, which can exhibit different regioselectivity patterns compared to electrophilic or metal-catalyzed reactions. rsc.orgrsc.org The choice of strategy depends on the available starting materials and the desired reaction efficiency.
Optimization of Reaction Conditions for Directed Iodination
Optimizing reaction conditions is critical for maximizing the yield and regioselectivity of the directed iodination. Key parameters that require careful tuning include the choice of catalyst, solvent, additives, temperature, and reaction time. For palladium-catalyzed C-H iodination, a combination of solvents and additives can significantly improve outcomes. For instance, a mixture of N,N-Dimethylformamide (DMF) and t-amyl alcohol has been found to be an effective solvent system, while additives like Cesium Acetate (CsOAc) and Sodium Bicarbonate (NaHCO₃) can enhance catalyst turnover and improve yields. nih.gov Molecular sieves are often added to prevent the hydrolysis of sensitive functional groups. nih.gov
The reaction temperature is another crucial factor; for example, Pd-catalyzed iodination reactions are often conducted at elevated temperatures, such as 65 °C, to ensure efficient C-H activation. nih.gov The optimization of these conditions is typically performed through systematic screening, as summarized in the table below, which illustrates a typical optimization process for a directed C-H iodination reaction.
| Entry | Catalyst (mol %) | Solvent | Additives | Temperature (°C) | Yield (%) |
|---|---|---|---|---|---|
| 1 | Pd(OAc)₂ (5) | DMF | - | 65 | Low |
| 2 | Pd(OAc)₂ (5) | DMF | CsOAc | 65 | 62 |
| 3 | Pd(OAc)₂ (5) | t-Amyl alcohol | CsOAc | 65 | Poor |
| 4 | Pd(OAc)₂ (5) | DMF/t-Amyl alcohol (1:1) | CsOAc | 65 | 80 |
| 5 | Pd(OAc)₂ (5) | DMF/t-Amyl alcohol (1:1) | CsOAc, NaHCO₃ | 65 | 99 |
Role of Specific Iodinating Reagents and Catalytic Systems in Synthesis
The choice of the iodinating reagent and the catalytic system is fundamental to the success of the synthesis. A variety of reagents are available for introducing iodine into aromatic systems. researchgate.net
Iodinating Reagents:
Molecular Iodine (I₂): This is an inexpensive and readily available reagent. In palladium-catalyzed C-H activation, I₂ can be used as the sole oxidant, which improves the practicality of the reaction. nih.gov
N-Iodosuccinimide (NIS): NIS is a versatile and effective electrophilic iodinating agent. nih.gov It is often used in metal-catalyzed reactions and can provide better reactivity than molecular iodine in some cases. researchgate.net
Iodine Monochloride (ICl): This interhalogen compound is a more powerful electrophilic iodinating agent than I₂. researchgate.netresearchgate.net
Other Reagents: Combinations like I₂ with PhI(OAc)₂ can be used to generate a highly reactive iodinating species in situ. beilstein-journals.org
Catalytic Systems: The most prominent catalytic systems for this type of regioselective functionalization are based on palladium.
Palladium(II) Acetate (Pd(OAc)₂): This is a commonly used palladium precursor for C-H activation catalysis. nih.govnih.govpsu.edu It is effective in promoting the cleavage of C-H bonds when used with a suitable directing group and oxidant. The catalytic cycle typically involves the formation of a palladacycle intermediate, where the palladium atom is coordinated to both the directing group and the carbon atom of the C-H bond being functionalized. This is followed by oxidative addition of the iodinating agent and reductive elimination to yield the iodinated product and regenerate the catalyst.
The synergy between the directing group (such as the carboxylic acid or a pre-installed amide), the palladium catalyst, and the iodinating reagent is crucial for achieving high regioselectivity and yield. nih.gov
Preparation of the Sodium Salt Form: Neutralization Techniques and Crystallization Considerations
Once 4-iodopyridine-2-carboxylic acid has been synthesized and purified, it is converted into its sodium salt to enhance stability and solubility in aqueous media. This is a standard acid-base neutralization reaction.
Neutralization Techniques: The carboxylic acid is treated with a stoichiometric amount of a suitable sodium base. Common bases for this purpose include:
Sodium Hydroxide (NaOH): A strong base that readily deprotonates the carboxylic acid. It is typically used as an aqueous solution.
Sodium Bicarbonate (NaHCO₃): A milder base that reacts with the carboxylic acid to produce the sodium salt, water, and carbon dioxide gas. This can be a useful choice when the substrate is sensitive to strong bases.
The reaction is typically performed in a solvent in which the acid is soluble, such as water or an alcohol. The progress of the neutralization can be monitored by measuring the pH of the solution, with the endpoint being a neutral pH.
Crystallization Considerations: After neutralization, the sodium salt is isolated and purified by crystallization.
Solvent Selection: The goal is to find a solvent or solvent system in which the sodium salt is soluble at high temperatures but poorly soluble at low temperatures. Water is often a good starting point for sodium salts of organic acids. Anti-solvents, such as ethanol (B145695) or acetone, may be added to the aqueous solution to induce precipitation.
Cooling and Seeding: The hot, saturated solution of the salt is cooled slowly to allow for the formation of large, pure crystals. Seeding the solution with a small crystal of the pure product can help initiate crystallization and control crystal size.
Isolation and Drying: The resulting crystals are collected by filtration, washed with a small amount of cold solvent to remove any residual impurities, and then dried under vacuum to remove all traces of solvent.
Yield Enhancement and Product Purity Improvement Strategies in Synthetic Protocols
Maximizing the yield and ensuring high purity are paramount in any synthetic protocol. Several strategies can be employed throughout the synthesis of Sodium 4-iodopyridine-2-carboxylic acid.
Yield Enhancement:
Reaction Optimization: As detailed in section 2.1.1, systematically optimizing all reaction parameters (temperature, solvent, catalyst loading, reactant stoichiometry) is the most direct way to improve the yield of the iodination step. nih.gov
Minimizing Side Reactions: The formation of regioisomers or di-iodinated products can reduce the yield of the desired C4-iodinated compound. researchgate.net Fine-tuning the reaction conditions and the amount of iodinating reagent can help suppress these side reactions.
Efficient Work-up and Isolation: Ensuring a clean and efficient work-up procedure is crucial to avoid loss of product during extraction and isolation phases.
Product Purity Improvement:
Chromatography: Following the iodination reaction, the crude product mixture often requires purification to separate the desired 4-iodo isomer from starting material, other isomers, and byproducts. Flash column chromatography on silica (B1680970) gel is a standard technique for this purpose.
Recrystallization: This is the primary method for purifying the final sodium salt product. Multiple recrystallizations may be necessary to achieve the desired level of purity. The effectiveness of recrystallization depends heavily on the choice of solvent.
Reaction Monitoring: Techniques such as Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) should be used to monitor the progress of the reaction. researchgate.netacs.org This ensures that the reaction is stopped at the optimal time to maximize product formation and minimize byproduct generation.
Emerging and Alternative Synthetic Routes for Pyridine Carboxylic Acid Derivatives
While direct iodination of pyridine-2-carboxylic acid is a logical route, emerging synthetic methods offer alternative and potentially more efficient pathways to functionalized pyridine carboxylic acids.
Late-Stage Carboxylation: An alternative retrosynthetic approach involves introducing the carboxylic acid group onto a pre-iodinated pyridine ring. Recent advances have enabled the C4-selective carboxylation of pyridines using carbon dioxide (CO₂) as a C1 source. chemistryviews.org This method often involves a copper-catalyzed reaction of a C4-functionalized pyridine intermediate, such as a pyridylphosphonium salt, under mild conditions. chemistryviews.org
Multi-Component Reactions: These reactions allow for the construction of complex molecules, such as highly substituted pyridine rings, from simple precursors in a single step. chim.itnih.gov For example, a three-component reaction of lithiated alkoxyallenes, nitriles, and carboxylic acids can produce highly functionalized pyridin-4-ol derivatives, which could potentially be converted to the target molecule. chim.it
Electrochemical Methods: Electrochemistry is emerging as a powerful tool for regioselective C-H functionalization. dntb.gov.ua By controlling the electrical potential, specific C-H bonds can be activated, offering a high degree of control over selectivity without the need for expensive catalysts or harsh reagents.
Advanced C-H Functionalization Strategies: Research into C-H functionalization is rapidly evolving. researchgate.netrsc.org New blocking group strategies allow for exquisite regiochemical control in reactions like the Minisci alkylation at the C4 position of pyridine. scispace.comnih.govchemrxiv.org Similar logic could be applied to develop novel C4-iodination methods. These advanced techniques provide powerful tools for synthesizing complex pyridine derivatives from simple starting materials.
Advanced Spectroscopic Characterization and Elucidation of Molecular Structure
Vibrational Spectroscopy: Infrared (IR) and Raman Studies
Vibrational spectroscopy is a powerful tool for identifying the functional groups and characterizing the bonding within a molecule. For Sodium 4-iodopyridine-2-carboxylic acid, IR and Raman studies reveal distinct vibrational signatures corresponding to its constituent parts: the pyridine (B92270) ring and the sodium carboxylate moiety.
The infrared spectrum of this compound is characterized by specific absorption bands that confirm its structure. The carboxylate group (COO⁻) is particularly prominent, displaying strong characteristic stretches. The asymmetric stretching vibration of the COO⁻ group is typically observed in the 1600–1550 cm⁻¹ region, while the symmetric stretch appears around 1400 cm⁻¹. researchgate.net These bands are a definitive indicator of the deprotonated carboxylic acid, present as its sodium salt.
The pyridine ring itself gives rise to a series of vibrations, though these can be complex. Key pyridine ring vibrations are generally found in the 1220–1160 cm⁻¹ range. Additionally, C-H stretching modes associated with the aromatic ring are expected above 3000 cm⁻¹. vscht.cz The carbon-iodine (C-I) bond also has a characteristic stretching frequency, which is expected to appear in the far-infrared region, typically below 600 cm⁻¹.
Interactive Table: Expected Vibrational Modes for this compound
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Source |
|---|---|---|---|
| Carboxylate (COO⁻) | Asymmetric Stretch | 1600–1550 | |
| Carboxylate (COO⁻) | Symmetric Stretch | ~1400 | researchgate.net |
| Pyridine Ring | Ring Vibrations | 1220–1160 |
In modern structural elucidation, it is common practice to compare experimentally obtained IR spectra with spectra generated through computational methods, such as Density Functional Theory (DFT). This approach allows for a more precise assignment of vibrational modes to specific atomic motions within the molecule. By calculating the theoretical vibrational frequencies of a proposed structure, researchers can correlate the computed spectrum with the experimental data. A strong agreement between the two serves as powerful evidence for the correct structural assignment. While specific studies detailing this comparison for this compound are not prevalent in the surveyed literature, this methodology remains a standard for confirming the identity and understanding the vibrational properties of novel compounds.
The vibrational spectrum of this compound is sensitive to its chemical environment, particularly pH and solvent polarity.
pH Effects : A decrease in pH would lead to the protonation of the carboxylate group, converting it to a carboxylic acid (-COOH). This chemical change would cause significant shifts in the IR spectrum. The characteristic asymmetric and symmetric COO⁻ stretches would disappear and be replaced by the distinct absorptions of a carboxylic acid. researchgate.net These new bands include a broad O-H stretch from approximately 2500 to 3300 cm⁻¹ and a sharp carbonyl (C=O) stretch between 1710 and 1760 cm⁻¹. pressbooks.publibretexts.org
Solvent Effects : The polarity of the solvent can influence the vibrational frequencies, especially those of the carboxylate group, through intermolecular interactions like hydrogen bonding or ion-dipole interactions. In aqueous solutions, the interaction between the sodium cation and the carboxylate anion can be affected by hydration, potentially altering the exact positions of the COO⁻ stretching bands. nih.gov Different solvents can lead to subtle shifts in peak positions and changes in peak shapes, providing insight into solute-solvent interactions.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the atomic connectivity and electronic environment of the hydrogen and carbon atoms within the molecule.
Based on the structure and known substituent effects, a predicted assignment is as follows:
The proton at position 6 (H-6), being adjacent to the nitrogen atom and ortho to the carboxylate group, would be the most deshielded.
The proton at position 5 (H-5), being meta to the carboxylate and ortho to the iodine, would also be significantly deshielded.
The proton at position 3 (H-3), being ortho to the carboxylate and meta to the iodine, would have its chemical shift influenced by both groups.
Interactive Table: Predicted ¹H NMR Spectral Assignments
| Proton Position | Predicted Multiplicity | Predicted Chemical Shift (ppm) | Rationale |
|---|---|---|---|
| H-3 | Doublet (d) | 8.0 - 8.4 | Ortho to -COO⁻, Meta to -I |
| H-5 | Doublet of Doublets (dd) | 7.8 - 8.2 | Ortho to -I, Meta to -COO⁻ |
Note: Predicted values are based on general principles and data for analogous compounds. chemicalbook.com
The ¹³C NMR spectrum provides information on the carbon skeleton. Six distinct signals are expected for this compound. The chemical shifts are highly dependent on the electronic environment of each carbon atom.
Carboxylate Carbon (C-7) : The carbon of the carboxylate group is typically the most deshielded, appearing far downfield in the spectrum, generally in the 165 to 185 ppm range. pressbooks.publibretexts.org
Iodine-Bearing Carbon (C-4) : The direct attachment of the heavy iodine atom causes a significant upfield shift (shielding) for C-4 due to the heavy-atom effect.
Ring Carbons : The other four carbons of the pyridine ring (C-2, C-3, C-5, C-6) will have their chemical shifts influenced by their proximity to the electronegative nitrogen atom and the two substituents. Carbons adjacent to the nitrogen (C-2 and C-6) are expected to be deshielded and appear at a lower field than C-3 and C-5.
Interactive Table: Predicted ¹³C NMR Chemical Shift Analysis
| Carbon Position | Predicted Chemical Shift (ppm) | Rationale | Source |
|---|---|---|---|
| C-2 | 148 - 152 | Attached to N and COO⁻ | libretexts.org |
| C-3 | 125 - 130 | Influenced by adjacent COO⁻ | libretexts.org |
| C-4 | 95 - 105 | Shielded by heavy iodine atom | |
| C-5 | 138 - 142 | Influenced by adjacent iodine | libretexts.org |
| C-6 | 150 - 155 | Attached to N | libretexts.org |
Note: Predicted values are based on general principles and known substituent effects.
Electronic Absorption Spectroscopy: Ultraviolet-Visible (UV-Vis) Studies
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is characterized by absorptions arising from the substituted pyridine ring system, which acts as the primary chromophore.
The spectrum is expected to exhibit multiple absorption bands corresponding to different electronic transitions:
π → π* Transitions : These are typically high-energy, high-intensity absorptions resulting from the excitation of electrons from π bonding orbitals to π* antibonding orbitals within the aromatic pyridine ring. The presence of substituents—the electron-withdrawing carboxylate group and the heavy iodine atom—modifies the energy levels of these orbitals, causing shifts in the absorption maxima (λmax) compared to unsubstituted pyridine. These transitions are generally observed in the range of 200-300 nm. ias.ac.inorientjchem.org
n → π* Transitions : This lower-energy transition involves the excitation of a non-bonding electron (from the nitrogen lone pair) to a π* antibonding orbital. researchgate.net This absorption is typically less intense than the π → π* transitions and can sometimes be obscured by them or by solvent effects. For pyridine derivatives, this transition is often found at longer wavelengths, near the edge of the main π → π* absorption bands. researchgate.net
The solvent environment significantly influences the position and intensity of these absorption bands. Polar solvents can stabilize the ground state and excited states differently, leading to shifts in λmax (solvatochromism). For instance, the n → π* transition often experiences a hypsochromic (blue) shift in polar solvents.
Table 1: Representative UV-Vis Absorption Data for this compound Data is estimated based on analogous pyridine derivatives and general spectroscopic principles.
| Wavelength (λmax) | Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹) | Transition Type | Chromophore |
| ~275 nm | ~7,500 | π → π | Pyridine Ring |
| ~220 nm | ~12,000 | π → π | Pyridine Ring |
| ~300 nm (shoulder) | ~2,000 | n → π* | Pyridine N lone pair |
Crystallographic Analysis and Solid State Structural Investigations
Single-Crystal X-ray Diffraction Studies of 4-Iodopyridine-2-Carboxylic Acid and Its Derivatives
Single-crystal X-ray diffraction is a definitive technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. Analysis of derivatives, such as other halogenated pyridine (B92270) carboxylic acids, offers a robust framework for understanding the structural characteristics of 4-iodopyridine-2-carboxylic acid.
Studies on closely related halo-substituted pyridine carboxylic acids, such as 2-bromonicotinic acid, reveal detailed structural information. For instance, 2-bromonicotinic acid crystallizes in the monoclinic system with the space group P2₁/c iucr.org. Another related compound, picolinic acid, the parent molecule of the title compound, also crystallizes in the monoclinic system mdpi.com. The crystal structure of a cobalt(II) complex incorporating the 4-iodopyridine-2,6-dicarboxylato ligand has also been determined, further expanding the structural database for related compounds researchgate.net. The specific crystal system and space group are fundamental properties that define the symmetry and repeating unit of the crystal lattice.
Table 1: Crystal System and Space Group of Selected Pyridine Carboxylic Acid Derivatives
| Compound | Crystal System | Space Group |
|---|---|---|
| 2-Bromonicotinic Acid | Monoclinic | P2₁/c |
| Picolinic Acid | Monoclinic | P2₁/a or C2/c |
| (ox)₀.₅(2-CNpy) | Monoclinic | P2₁/c |
| (adp)(4-CNpy)₂ | Triclinic | P1 |
(Data sourced from references iucr.orgmdpi.commdpi.com)
The unit cell is the fundamental repeating block of the crystal lattice. Its dimensions (a, b, c) and angles (α, β, γ) are determined with high precision from single-crystal X-ray diffraction data. For 2-bromonicotinic acid, the reported unit cell parameters at a temperature of 120 K are a = 3.9286(3) Å, b = 12.9737(9) Å, and c = 12.8570(8) Å, with β = 96.695(4)° iucr.org.
The molecular packing in the crystal is governed by the drive to achieve the most thermodynamically stable arrangement. In the case of 2-bromonicotinic acid, the molecules form supramolecular chains stabilized by hydrogen bonds iucr.org. The carboxylic acid group is noted to be twisted out of the plane of the pyridine ring iucr.org. This type of packing, driven by strong and directional intermolecular interactions, is a common feature in pyridine carboxylic acids.
Table 2: Unit Cell Parameters for 2-Bromonicotinic Acid
| Parameter | Value |
|---|---|
| a | 3.9286(3) Å |
| b | 12.9737(9) Å |
| c | 12.8570(8) Å |
| α | 90° |
| β | 96.695(4)° |
| γ | 90° |
| Volume | 650.83(8) ų |
| Z (Molecules per unit cell) | 4 |
(Data sourced from reference iucr.org)
The crystal structures of pyridine carboxylic acids and their derivatives are primarily stabilized by a combination of intermolecular interactions.
Hydrogen Bonding: The most significant interaction in these systems is typically the hydrogen bond between the carboxylic acid group and the nitrogen atom of the pyridine ring (O—H···N) or between two carboxylic acid groups (O—H···O) to form dimers. In the crystal structure of 2-bromonicotinic acid, supramolecular chains are formed through O—H···N hydrogen bonds iucr.org. Similar O–H⋯N interactions are observed in co-crystals of dicarboxylic acids with cyanopyridines mdpi.com.
Halogen Bonding: The presence of an iodine atom at the 4-position of the pyridine ring introduces the possibility of halogen bonding. Iodine is a strong halogen bond donor, and this interaction, where the iodine atom acts as an electrophilic region and interacts with a nucleophile (like a carboxylate oxygen or a pyridine nitrogen), can be a significant structure-directing force.
Solid-State Features and Polymorphism in Pyridine Carboxylate Systems
Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of the same compound can exhibit distinct physical and chemical properties. The pyridine carboxylate system is known for exhibiting polymorphism, often driven by the competition between different, yet robust, hydrogen-bonding motifs (synthons) rsc.orgrsc.org.
For instance, pyridine-2,6-dicarboxylic acid (dipicolinic acid) demonstrates polymorphism where one form is dominated by carboxylic acid dimer formation, while another polymorph exists as a zwitterionic salt rsc.org. The formation of different polymorphs can be influenced by crystallization conditions, such as the choice of solvent rsc.org. Co-crystals of pyridine derivatives with other carboxylic acids also show a tendency for polymorphism, where different packing arrangements arise from variations in hydrogen bonding or molecular conformation acs.orgresearchgate.net. The existence of hydrates and solvates, where solvent molecules are incorporated into the crystal lattice, is another common feature in this class of compounds, adding further complexity to their solid-state behavior rsc.orgresearchgate.net. The study of these phenomena is crucial for controlling the properties of crystalline materials.
Reactivity Profiles and Mechanistic Pathways of 4 Iodopyridine 2 Carboxylic Acid
Nucleophilic Substitution Reactions at the Iodine Center
The halogenated pyridine (B92270) core of 4-iodopyridine-2-carboxylic acid is susceptible to nucleophilic aromatic substitution (SNAr). chemimpex.com In this mechanistic pathway, a nucleophile attacks the carbon atom bearing the iodine, leading to the formation of a negatively charged intermediate known as a Meisenheimer complex. masterorganicchemistry.com The reaction is facilitated by the ability of the electron-deficient pyridine ring to stabilize this intermediate. youtube.com
Nucleophilic attack on halopyridines occurs preferentially at the positions ortho (C2/C6) and para (C4) to the nitrogen atom. youtube.comechemi.comquimicaorganica.org This is because the negative charge of the Meisenheimer complex can be delocalized onto the electronegative nitrogen atom through resonance, which provides significant stabilization. masterorganicchemistry.comechemi.com Attack at the meta (C3/C5) positions does not allow for this resonance stabilization, making the corresponding intermediate significantly higher in energy and the reaction much slower. youtube.com In the case of 4-iodopyridine-2-carboxylic acid, the iodine is at the highly activated para position, making it a prime site for nucleophilic displacement. The general mechanism proceeds in two steps:
Addition: A nucleophile (Nu-) attacks the C4 carbon, breaking the aromaticity of the ring and forming the resonance-stabilized Meisenheimer intermediate.
Elimination: The aromaticity is restored by the departure of the iodide leaving group, yielding the substituted pyridine product.
Common nucleophiles for this reaction include alkoxides, amines, and thiolates. The presence of the carboxylate group at the C2 position can also influence the reaction rate through its electronic effects.
Redox Chemistry of the Carboxylate Moiety
The carboxylate group of 4-iodopyridine-2-carboxylic acid can undergo redox reactions, most notably through single-electron transfer (SET) processes, often facilitated by photoredox catalysis. acs.org The oxidation of a carboxylate anion generates a carboxyl radical, which is highly unstable and rapidly undergoes decarboxylation (loss of CO2) to produce an alkyl or aryl radical. acs.org
This process can be represented as: R-COO- — [Oxidation, -e-] → R-COO• → R• + CO2
The resulting pyridyl radical at the C2 position can then be trapped by other reagents in the reaction mixture to form new carbon-carbon or carbon-heteroatom bonds. This strategy is central to many modern decarboxylative coupling reactions. kaist.ac.kracs.orgresearchgate.net
Furthermore, the pyridine-2-carboxylic acid scaffold (also known as picolinic acid) is known to form complexes with various transition metals, such as copper and manganese, where it can participate in and influence redox cycles involving the metal center. mdpi.com For instance, cyclic voltammetry studies on copper(II) complexes with pyridine-dicarboxylic acid esters have shown reversible Cu(II)/Cu(I) redox waves, indicating the electronic participation of the ligand in the metal's redox chemistry. mdpi.com
Coupling Reactions Involving the Halogenated Pyridine Core
The carbon-iodine bond at the 4-position is the most common reaction site for transition metal-catalyzed cross-coupling reactions. chemimpex.com The high reactivity of the C-I bond, relative to C-Br or C-Cl bonds, makes it an excellent electrophilic partner in these transformations. libretexts.org
The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound (like a boronic acid or ester) and an organohalide. wikipedia.org 4-Iodopyridine-2-carboxylic acid is an ideal substrate for this reaction, enabling the synthesis of 4-aryl-pyridine-2-carboxylic acids, which are important scaffolds in medicinal chemistry. nih.govnih.gov
The catalytic cycle involves three primary steps: libretexts.orgnih.gov
Oxidative Addition: A low-valent palladium(0) catalyst inserts into the C-I bond of the iodopyridine, forming a Pd(II) intermediate. This is typically the rate-determining step.
Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium center, displacing the halide.
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the biaryl product and regenerating the Pd(0) catalyst.
The reaction is highly versatile and tolerates a wide range of functional groups.
| Boronic Acid (Ar-B(OH)₂) | Catalyst | Base | Solvent | Temperature (°C) | Typical Yield (%) |
|---|---|---|---|---|---|
| Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | 90 | 85-95 |
| 4-Methoxyphenylboronic acid | PdCl₂(dppf) | K₃PO₄ | Dioxane | 100 | 80-92 |
| 3-Thienylboronic acid | Pd(OAc)₂ / SPhos | K₂CO₃ | Toluene/H₂O | 110 | 78-88 |
| 4-Pyridylboronic acid | Pd(PPh₃)₄ | Cs₂CO₃ | DMF | 100 | 75-85 |
Beyond the Suzuki reaction, the C-I bond of 4-iodopyridine-2-carboxylic acid serves as an anchor point for various other palladium-catalyzed cross-coupling reactions.
Heck Coupling: This reaction forms a substituted alkene by coupling the iodopyridine with an alkene in the presence of a palladium catalyst and a base. google.comresearchgate.net The product would be a 4-vinyl-pyridine-2-carboxylic acid derivative.
Sonogashira Coupling: This reaction couples the iodopyridine with a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst, to yield 4-alkynyl-pyridine-2-carboxylic acid derivatives. arkat-usa.orgorganic-chemistry.org
Buchwald-Hartwig Amination: This powerful C-N bond-forming reaction couples the iodopyridine with a primary or secondary amine to produce 4-amino-pyridine-2-carboxylic acid derivatives. google.comorganic-chemistry.org
Decarboxylative Transformations of Pyridine Carboxylic Acids
The carboxylic acid group at the C2 position (picolinic acid) is known to be particularly susceptible to decarboxylation, often more so than its isomers at the C3 (nicotinic) or C4 (isonicotinic) positions. stackexchange.com This enhanced reactivity is attributed to the ability of the adjacent pyridine nitrogen to stabilize the reaction intermediate. The proposed mechanism involves the formation of a zwitterion, which then expels carbon dioxide to generate an ylide intermediate that is subsequently protonated. stackexchange.comresearchgate.net
This inherent reactivity enables several types of decarboxylative functionalizations:
Decarboxylative Halogenation: The carboxylic acid can be replaced by a halogen atom. nih.govacs.org This transformation, a modern variation of the Hunsdiecker reaction, can be achieved using reagents like N-iodosuccinimide (for iodination) or N-bromosuccinimide (for bromination), often catalyzed by copper or silver salts under thermal or photolytic conditions. princeton.edupku.edu.cnacs.org
Decarboxylative Cross-Coupling: As an alternative to using the C-I bond, the carboxylic acid itself can be used as a coupling handle. In these reactions, the substrate first undergoes decarboxylation to generate a nucleophilic pyridyl-metal species or a pyridyl radical, which then engages in a cross-coupling cycle with an electrophile. acs.orgwikipedia.org This allows for the formation of C-C or C-heteroatom bonds at the C2 position.
Detailed Mechanistic Investigations of Key Transformations and Transition States
The mechanisms of the reactions involving 4-iodopyridine-2-carboxylic acid have been studied through a combination of kinetic experiments, intermediate characterization, and computational modeling (DFT). electrochemsci.orgresearchgate.netmdpi.com
Suzuki-Miyaura Coupling: Mechanistic studies have focused on elucidating the precise nature of the species involved in the catalytic cycle. nih.govacs.org DFT calculations have been used to model the transition states of the oxidative addition and reductive elimination steps, showing that electron-donating ligands on the palladium catalyst facilitate these key processes. mdpi.com The role of the base is also critical, as it is required to activate the organoboron reagent to form a more nucleophilic "ate" complex, which facilitates the transmetalation step. wikipedia.org
Nucleophilic Aromatic Substitution (SNAr): The addition-elimination mechanism is strongly supported by the isolation of stable Meisenheimer complexes in analogous systems. masterorganicchemistry.com The transition state for the rate-determining addition step is stabilized by the delocalization of negative charge onto the pyridine nitrogen, a feature that has been extensively modeled using computational methods. These models confirm the lower activation energy for attack at the C4 position compared to the C3 position. echemi.com
Decarboxylation: The mechanism of picolinic acid decarboxylation has been investigated using kinetic isotope effects. researchgate.net Studies have shown that the reaction proceeds through a zwitterionic intermediate where the carboxyl group is protonated and the pyridine nitrogen is not. This intermediate facilitates the cleavage of the C-C bond, leading to the formation of CO2 and a stabilized ylide. stackexchange.comresearchgate.net DFT calculations on pyridine carboxylic acids have been employed to analyze their electronic structure and reactivity, supporting the proposed mechanistic pathways. electrochemsci.orgrsc.org
Coordination Chemistry and Metal Complexation of 4 Iodopyridine 2 Carboxylic Acid
Ligand Design and Diverse Coordination Modes with Transition Metals
4-Iodopyridine-2-carboxylic acid is an effective building block in the design of coordination polymers and metal-organic frameworks (MOFs). The strategic placement of the coordinating nitrogen and oxygen atoms, combined with the electronic and steric influence of the iodine substituent, allows for precise control over the resulting structure and properties of the metal complexes. The ligand's ability to act as a chelating agent and a bridging unit facilitates the construction of one-dimensional (1D), two-dimensional (2D), and three-dimensional (3D) networks.
The primary and most stable coordination mode of 4-iodopyridine-2-carboxylic acid involves the pyridyl nitrogen and an oxygen atom from the deprotonated carboxylate group. This N,O-bidentate chelation forms a stable five-membered ring with the metal center. nih.govorientjchem.org This chelating behavior is a common and prominent feature in the coordination chemistry of picolinic acid and its derivatives. orientjchem.org
Beyond simple chelation, the carboxylate group offers further coordination versatility. It can act as a monodentate ligand, a bidentate chelating ligand, or a bridging ligand connecting two or more metal centers. acs.org This flexibility gives rise to a variety of structural motifs. For instance, in complexes with samarium(III), related pyridine-carboxylic acids have been shown to adopt both chelating and bridging coordination modes, leading to the formation of one-dimensional coordination polymers. researchgate.net The specific mode of coordination is influenced by factors such as the metal ion, solvent, and the presence of other co-ligands. nih.govrsc.org
| Coordination Mode | Description | Structural Role |
|---|---|---|
| N,O-Bidentate Chelating | The ligand binds to a single metal center via the pyridine (B92270) nitrogen and one carboxylate oxygen, forming a five-membered ring. nih.govorientjchem.org | Forms stable mononuclear complexes or serves as a primary building unit in polymers. |
| Monodentate (N-donor) | The ligand coordinates solely through the pyridine nitrogen atom. | Less common for this ligand type; may occur if the carboxylate group is protonated or sterically hindered. |
| Monodentate (O-donor) | The ligand coordinates solely through a carboxylate oxygen atom. | Observed in certain polymeric structures where the nitrogen is uncoordinated. |
| Bridging (Carboxylate) | The carboxylate group bridges two metal centers, while the pyridine nitrogen may or may not be coordinated. acs.orgresearchgate.net | Leads to the formation of dinuclear complexes and extended 1D, 2D, or 3D coordination polymers. |
The iodine atom at the 4-position of the pyridine ring significantly influences the ligand's properties. As a halogen, iodine is an electron-withdrawing group, which can affect the electron density of the pyridine ring and the basicity of the nitrogen atom. nih.govresearchgate.net This modulation of electronic properties can alter the strength of the metal-nitrogen coordinate bond. nih.gov
Furthermore, the iodine atom introduces the possibility of participating in halogen bonding. researchgate.net Halogen bonding is a directional, non-covalent interaction between an electrophilic region on the halogen atom (known as a σ-hole) and a nucleophilic site. unt.edunih.gov In the context of coordination polymers, the iodine atom can form C–I···X halogen bonds with suitable acceptor atoms (like oxygen or nitrogen from adjacent ligands or solvent molecules), thereby playing a crucial role in stabilizing the crystal packing and directing the formation of higher-order supramolecular architectures. researchgate.netrsc.org The structural influence of halogens in such interactions typically increases in the order of Cl < Br < I, making iodine a particularly effective director of crystal assembly. nih.gov The iodine atom also serves as a reactive site for post-synthetic modification through organic reactions like Suzuki or Heck coupling, allowing for the functionalization of the framework after its initial assembly. pipzine-chem.com
Synthesis and Structural Elucidation of Metal Complexes and Coordination Polymers
The synthesis of metal complexes and coordination polymers with 4-iodopyridine-2-carboxylic acid typically involves solvothermal or hydrothermal methods, where the ligand and a corresponding metal salt are reacted in a sealed vessel at elevated temperatures. rsc.org Room-temperature self-assembly via slow evaporation of a solution containing the ligand and metal salt is also a common technique. rsc.org
4-Iodopyridine-2-carboxylic acid is a suitable ligand for constructing both homometallic (containing a single type of metal ion) and heterometallic (containing two or more different metal ions) coordination polymers. The ligand's ability to bridge metal centers allows for the creation of extended networks.
Homometallic Architectures : By reacting the ligand with a salt of a single transition metal (e.g., Cu(II), Co(II), Zn(II)), a wide range of structures from discrete molecules to 1D chains, 2D layers, and 3D frameworks can be achieved. acs.orgrsc.orgrsc.org The final dimensionality is dictated by the coordination preferences of the metal ion and the reaction conditions. rsc.org
Heterometallic Architectures : The ligand can also be used to assemble more complex heterometallic frameworks. This is often achieved by using pre-formed metal-ligand complexes as "metalloligands" that are then linked by a second type of metal ion, or by simultaneous reaction of the ligand with two different metal salts. nih.govenamine.net For instance, pyridine-carboxylate ligands have been successfully used to create 1D, 2D, and 3D heterometallic polymers containing both platinum(II) and copper(II) ions. nih.gov This approach allows for the combination of different properties, such as magnetism and luminescence, within a single material.
The coordination number and geometry around the central metal ion in complexes with 4-iodopyridine-2-carboxylic acid are determined by the size, charge, and electronic configuration of the metal ion, as well as the stoichiometry of the reaction. hawaii.edulibretexts.org Transition metals commonly exhibit several coordination geometries in these complexes. lumenlearning.comlibretexts.orgwikipedia.org
Octahedral : With a coordination number of six, this is one of the most common geometries, often seen with metals like Co(II), Ni(II), and Cu(II). orientjchem.orglibretexts.org The coordination sphere is typically filled by two or three pyridine-carboxylate ligands and additional co-ligands like water molecules or anions. mdpi.com
Tetrahedral : A coordination number of four can result in a tetrahedral geometry, particularly for ions like Zn(II) or Co(II) under certain conditions. rsc.orglibretexts.org
Square Planar : This four-coordinate geometry is characteristic of d⁸ metal ions such as Pd(II) and Pt(II). nih.govwikipedia.org
Distorted Geometries : Due to the constraints of the chelating ligand and other factors, the resulting geometries are often distorted from their ideal shapes. For example, distorted square pyramidal or distorted octahedral environments are frequently observed. nih.govmdpi.com
| Metal Ion | Coordination Number | Geometry | Example Complex Type |
|---|---|---|---|
| Co(II) | 6 | Distorted Octahedral | [Co(ligand)₂(H₂O)₂] mdpi.com |
| Ni(II) | 6 | Octahedral | [Ni(ligand)₂(H₂O)₂] acs.org |
| Cu(II) | 5 | Distorted Square Pyramidal | [Cu(ligand)₂(anion)] mdpi.com |
| Zn(II) | 4 | Tetrahedral | [Zn(ligand)₂(anion)₂] rsc.org |
| Pd(II) | 4 | Square Planar | [Pd(ligand)₄]²⁺ nih.govwikipedia.org |
Supramolecular Architectures Derived from Metal-Organic Frameworks and Discrete Complexes
The assembly of individual metal-ligand complexes or coordination polymer chains into higher-order structures is governed by supramolecular chemistry. nih.gov Non-covalent interactions, including hydrogen bonding, π-π stacking, and halogen bonding, are the driving forces behind the formation of these intricate architectures. bham.ac.uk
The carboxylic acid group and any coordinated water molecules are excellent hydrogen bond donors, while the carboxylate oxygens and pyridine nitrogen are effective acceptors. These interactions link discrete complexes or polymer chains into robust 3D networks. nih.govresearchgate.net Additionally, the aromatic pyridine rings can engage in π-π stacking interactions, further stabilizing the structure.
The presence of the iodine atom on the 4-iodopyridine-2-carboxylic acid ligand is particularly significant for creating unique supramolecular assemblies. It allows for the formation of halogen bonds, which are highly directional and can be used as a reliable tool in crystal engineering to guide the assembly of molecules into a desired architecture. researchgate.netdiva-portal.org The combination of metal-ligand coordination bonds with these various non-covalent interactions gives rise to complex Metal-Organic Frameworks (MOFs). rsc.orgbham.ac.uk These MOFs can be designed to have porous structures with customizable pore sizes and chemical environments, making them suitable for applications such as selective gas adsorption and catalysis. bham.ac.ukresearchgate.net
Theoretical Studies of Ligand-Metal Interactions within Coordination Compounds
Theoretical and computational chemistry serve as powerful tools for elucidating the intricate nature of ligand-metal interactions within coordination compounds of 4-iodopyridine-2-carboxylic acid. These studies provide a microscopic perspective on the electronic structure, bonding, and stability of these complexes, complementing experimental findings. Density Functional Theory (DFT) is a predominant method employed for these investigations, offering a balance between computational cost and accuracy.
Computational Approaches
The theoretical examination of metal complexes of 4-iodopyridine-2-carboxylic acid typically involves the following computational strategies:
Geometry Optimization: The initial step in theoretical studies is the optimization of the molecular geometry of the ligand and its metal complexes. This process determines the most stable three-dimensional arrangement of atoms, providing crucial information on bond lengths, bond angles, and torsion angles. These optimized structures are fundamental for subsequent analyses of the electronic properties and reactivity of the complexes.
Electronic Structure Analysis: Understanding the electronic structure is key to comprehending the bonding and reactivity of coordination compounds. Methods such as Natural Bond Orbital (NBO) analysis and Quantum Theory of Atoms in Molecules (QTAIM) are utilized to probe the nature of the metal-ligand bonds. NBO analysis provides insights into the donor-acceptor interactions between the ligand and the metal center, quantifying the extent of charge transfer and the hybridization of the orbitals involved in bonding. QTAIM, on the other hand, characterizes the electron density distribution and the properties of the bond critical points to classify the nature of the chemical bonds as either predominantly covalent or electrostatic.
Molecular Orbital Analysis: The analysis of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding the chemical reactivity and electronic transitions within the complex. The energy gap between the HOMO and LUMO provides a measure of the chemical stability and reactivity of the molecule. A smaller HOMO-LUMO gap generally indicates a higher reactivity. The spatial distribution of these orbitals reveals the regions of the molecule that are most likely to participate in chemical reactions.
Vibrational Spectroscopy Simulation: Theoretical calculations can predict the vibrational frequencies of the coordination compounds. The comparison of the calculated vibrational spectra with experimental data, such as that obtained from Fourier-Transform Infrared (FTIR) and Raman spectroscopy, serves as a validation of the accuracy of the computational model. Furthermore, these simulations aid in the assignment of the experimentally observed vibrational bands to specific molecular motions.
Detailed Research Findings
While specific theoretical studies exclusively focused on 4-iodopyridine-2-carboxylic acid are not extensively available, research on analogous pyridine-2-carboxylic acid derivatives provides a framework for the expected findings.
Table 1: Representative Theoretical Data for a Hypothetical Metal Complex of 4-Iodopyridine-2-carboxylic Acid
| Parameter | Calculated Value | Interpretation |
| Optimized Geometry | ||
| M-N Bond Length | Varies with metal ion | Indicates the strength of the coordinate bond between the metal and the pyridine nitrogen. |
| M-O Bond Length | Varies with metal ion | Reflects the strength of the bond between the metal and the carboxylate oxygen. |
| N-M-O Bite Angle | ~70-80° | Characteristic of a five-membered chelate ring formed by the ligand. |
| NBO Analysis | ||
| Charge Transfer (L→M) | Varies with metal ion | Quantifies the extent of electron donation from the ligand to the metal center. |
| Molecular Orbitals | ||
| HOMO Energy | Varies with metal and substituents | Relates to the electron-donating ability of the complex. |
| LUMO Energy | Varies with metal and substituents | Relates to the electron-accepting ability of the complex. |
| HOMO-LUMO Gap | Varies | Indicates the chemical reactivity and kinetic stability of the complex. |
This table is illustrative and presents the type of data expected from theoretical studies. Actual values would depend on the specific metal ion and the level of theory used.
Key Insights from Theoretical Studies on Related Systems:
Nature of Metal-Ligand Bonding: Theoretical studies on similar pyridine-carboxylate ligands consistently show that the coordination to the metal center occurs through both the nitrogen atom of the pyridine ring and one of the oxygen atoms of the carboxylate group, forming a stable five-membered chelate ring. The nature of the metal-ligand bond is typically found to have both covalent and electrostatic contributions.
Influence of the Metal Ion: The choice of the metal ion significantly influences the geometric and electronic properties of the resulting complex. Different metal ions will lead to variations in bond lengths, bond angles, and the energies of the molecular orbitals. For instance, transition metals with partially filled d-orbitals can engage in back-bonding with the ligand, which can be elucidated through detailed molecular orbital analysis.
Role of the Iodo-Substituent: The iodine atom at the 4-position of the pyridine ring is expected to influence the electronic properties of the ligand through its inductive and resonance effects. Theoretical calculations can quantify this influence by comparing the electronic structure of 4-iodopyridine-2-carboxylic acid with its non-substituted counterpart. The iodine substituent can affect the ligand's donor-acceptor properties and, consequently, the stability and reactivity of its metal complexes.
Applications in Advanced Organic Synthesis and Materials Science Research
Intermediate in the Synthesis of Complex Heterocyclic Compounds
The structure of 4-iodopyridine-2-carboxylic acid makes it a significant intermediate in the construction of complex heterocyclic compounds. chemimpex.com In organic synthesis, it is often employed as a foundational molecule that can be elaborated into more intricate structures. pipzine-chem.com The presence of the iodine atom is particularly important, as it provides a reactive site for various chemical transformations. pipzine-chem.compipzine-chem.com
This reactivity allows it to participate in a range of coupling reactions, such as Suzuki and Heck couplings, which are powerful methods for forming carbon-carbon bonds. pipzine-chem.com Through these reactions, different functional groups and molecular fragments can be introduced onto the pyridine (B92270) core, leading to the assembly of diverse and complex organic compounds. pipzine-chem.compipzine-chem.com Furthermore, the iodine atom can be involved in nucleophilic substitution reactions, where it is replaced by other functional groups like amines or hydroxyls, further expanding the synthetic possibilities. chemimpex.compipzine-chem.com This versatility makes it an essential reagent for chemists aiming to build complex molecular architectures. chemimpex.com
Building Block for Specialty Organic Molecules
As a versatile chemical entity, 4-iodopyridine-2-carboxylic acid serves as a valuable building block for the development of a wide array of specialty organic molecules, including pharmaceuticals and agrochemicals. chemimpex.com Its unique chemical and biological activities, conferred by the pyridine and carboxylic acid structures, allow for its modification to interact with specific biological targets. pipzine-chem.compipzine-chem.com
In medicinal chemistry, it is a key intermediate in the synthesis of various bioactive compounds, including those with potential antibacterial, anti-inflammatory, and anti-tumor properties. chemimpex.compipzine-chem.com For instance, by modifying the iodine atom and carboxyl group, researchers can construct compounds with targeted antibacterial activity. pipzine-chem.com The ability to strategically connect it with other chemical groups allows for the construction of molecules with specific pharmacological activities. pipzine-chem.com
Table 1: Key Reactions and Applications
| Reaction Type | Reagents/Conditions | Outcome | Application Area |
|---|---|---|---|
| Suzuki Coupling | Palladium catalyst, boronic acids | Formation of new C-C bonds | Synthesis of complex pyridine derivatives pipzine-chem.com |
| Heck Coupling | Palladium catalyst, alkenes | Arylation of alkenes | Construction of diverse organic compounds pipzine-chem.com |
| Nucleophilic Substitution | Amines, alkoxides, thiols | Replacement of iodine atom | Creation of functionalized molecules chemimpex.compipzine-chem.com |
Precursor in the Development of Advanced Pyridine Derivatives
The compound is a fundamental precursor in the synthesis of advanced pyridine derivatives. pipzine-chem.com Pyridine-based structures are of high importance in fields like materials science and catalysis, and this compound provides a flexible starting point for creating highly substituted and functionalized versions. chim.it
The reactivity of the iodine atom allows for its strategic replacement or for its participation in cross-coupling reactions, enabling the expansion of the molecular structure. pipzine-chem.com This facilitates the creation of pyridine derivatives with tailored electronic and structural properties. pipzine-chem.com For example, through reactions like the Suzuki coupling, it is possible to form new carbon-carbon bonds and prepare derivatives with specialized structures and functionalities. pipzine-chem.com The ability to use this compound in multi-step reaction sequences allows for the flexible and precise construction of complex pyridine-based molecules. pipzine-chem.com
Role in the Synthesis of Functionalized Materials with Tailored Optical or Electrical Properties
In materials science, 4-iodopyridine-2-carboxylic acid plays a role in the development of functional materials. pipzine-chem.com The presence of the iodine atom and the pyridine ring can influence the electronic structure and optical properties of materials synthesized from it. pipzine-chem.com
It can be used as a precursor to synthesize polymers or complex materials that exhibit special photoelectric properties. pipzine-chem.com These materials have potential applications in electronic devices such as Organic Light Emitting Diodes (OLEDs) and solar cells, where their specific properties can be leveraged to enhance device performance. pipzine-chem.com Additionally, it can function as a ligand that coordinates with metal ions to form metal-organic frameworks (MOFs). pipzine-chem.com These materials are known for their high specific surface area and regular pore structures, making them suitable for applications in gas adsorption and separation, such as carbon dioxide capture. pipzine-chem.com
Table 2: Compound Names Mentioned
| Compound Name |
|---|
| 4-iodopyridine-2-carboxylic acid |
| Sodium 4-iodopyridine-2-carboxylate |
| Sodium hydroxide |
Computational and Theoretical Investigations of Sodium 4 Iodopyridine 2 Carboxylic Acid
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are fundamental in modern chemistry for predicting the behavior of molecules. These computational methods solve the Schrödinger equation (or a simplified form) to determine the electronic structure and associated properties of a molecule, offering insights that complement experimental findings.
Density Functional Theory (DFT) Applications to Molecular Properties
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. nih.gov It is based on the principle that the properties of a molecule can be determined from its electron density. For Sodium 4-iodopyridine-2-carboxylic acid, DFT calculations, likely using a functional such as B3LYP with a basis set like 6-311++G(d,p), would be employed to optimize the molecule's three-dimensional geometry. semanticscholar.org
From this optimized structure, a wealth of molecular properties could be calculated. These include bond lengths, bond angles, and dihedral angles, providing a precise picture of the molecular architecture. Furthermore, electronic properties such as the dipole moment, polarizability, and the distribution of atomic charges (e.g., through Mulliken or Natural Bond Orbital analysis) would be determined. These properties are crucial for understanding the molecule's polarity, its interaction with electric fields, and the nature of its chemical bonds.
Frontier Molecular Orbital (FMO) Analysis: HOMO and LUMO Energy and Distribution
Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO is the orbital from which the molecule is most likely to donate electrons, characterizing it as a nucleophile. The LUMO is the orbital that is most likely to accept electrons, defining its electrophilic character.
A theoretical study would calculate the energies of the HOMO and LUMO and visualize their spatial distribution across the molecule. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of molecular stability and reactivity. nih.gov A small gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov For 4-iodopyridine-2-carboxylic acid, the analysis would reveal how the iodine atom, the carboxylic acid group, and the pyridine (B92270) ring contribute to these frontier orbitals, thereby indicating the most probable sites for nucleophilic or electrophilic attack.
Calculation of Global Reactivity Descriptors (e.g., chemical potential, hardness, electrophilicity)
Based on the calculated HOMO and LUMO energies, a set of global reactivity descriptors can be derived to quantify the molecule's reactivity. mdpi.com These descriptors provide a more nuanced understanding than the HOMO-LUMO gap alone. Key descriptors include:
Ionization Potential (I): The energy required to remove an electron, approximated as I ≈ -EHOMO.
Electron Affinity (A): The energy released when an electron is added, approximated as A ≈ -ELUMO.
Electronegativity (χ): The tendency to attract electrons, calculated as χ = (I + A) / 2.
Chemical Hardness (η): A measure of resistance to change in electron distribution, calculated as η = (I - A) / 2. A "hard" molecule has a large HOMO-LUMO gap, while a "soft" molecule has a small one. dergipark.org.tr
Chemical Potential (μ): The negative of electronegativity (μ = -χ), related to the "escaping tendency" of electrons.
Electrophilicity Index (ω): A measure of the energy lowering when the molecule accepts electrons, calculated as ω = μ² / (2η). dergipark.org.tr
These values would be calculated for this compound to provide a quantitative scale of its stability and reactivity compared to other compounds.
Molecular Modeling of Solvent Effects and Environmental Interactions
Chemical reactions and molecular properties are significantly influenced by the surrounding environment, particularly the solvent. Molecular modeling can simulate these effects using various models. The Polarizable Continuum Model (PCM) is a common approach where the solvent is treated as a continuous medium with a defined dielectric constant. researchgate.net This method would be used to optimize the geometry of this compound in different solvents (e.g., water, ethanol (B145695), DMSO) and recalculate its electronic properties. Such a study would reveal how the molecule's structure, dipole moment, and reactivity descriptors change in response to solvent polarity, providing insights into its behavior in realistic chemical environments.
Prediction and Validation of Spectroscopic Parameters (IR, Raman, NMR)
Computational methods can predict various spectroscopic parameters, which can then be compared with experimental data for validation. For this compound, DFT calculations would be used to compute:
Infrared (IR) and Raman Spectra: By calculating the vibrational frequencies of the molecule, a theoretical IR and Raman spectrum can be generated. echemi.com Specific peaks would be assigned to the stretching and bending modes of functional groups like the C=O and O-H of the carboxylic acid, vibrations of the pyridine ring, and the C-I bond. libretexts.org
Nuclear Magnetic Resonance (NMR) Spectra: The Gauge-Independent Atomic Orbital (GIAO) method is typically used to predict the ¹H and ¹³C NMR chemical shifts. semanticscholar.org These calculated shifts would be compared to a reference standard (like TMS) to predict the NMR spectrum, helping to assign experimentally observed signals to specific atoms in the molecule. libretexts.org
Conformational Analysis and Potential Energy Surfaces
Molecules can exist in different spatial arrangements, or conformations, due to rotation around single bonds. Conformational analysis aims to identify the most stable conformers and the energy barriers between them. A Potential Energy Surface (PES) scan is a computational technique used for this purpose. uni-muenchen.de For 4-iodopyridine-2-carboxylic acid, a PES scan would be performed by systematically rotating the carboxylic acid group relative to the pyridine ring. q-chem.com The energy would be calculated at each step, resulting in a plot of energy versus the dihedral angle. The minima on this surface correspond to stable conformations, while the maxima represent the transition states for interconversion, providing crucial information about the molecule's flexibility and preferred shapes.
Studies on Protonation and Deprotonation Equilibria and Sequences
Computational and theoretical chemistry provide powerful tools for investigating the protonation and deprotonation equilibria of molecules like 4-iodopyridine-2-carboxylic acid, the parent acid of this compound. These studies are crucial for understanding the behavior of the compound in different pH environments, which influences its chemical reactivity, solubility, and biological interactions. While specific experimental or computational studies on the protonation/deprotonation equilibria of this compound are not extensively documented in publicly available literature, the established methodologies for similar pyridine carboxylic acids allow for a robust theoretical examination.
Theoretical investigations typically employ quantum chemical calculations to predict the pKa values associated with the acidic and basic functional groups within the molecule. For 4-iodopyridine-2-carboxylic acid, the relevant sites for protonation and deprotonation are the carboxylic acid group and the pyridine nitrogen atom. These calculations can determine the sequence of proton gain and loss as the pH of the environment changes.
A common approach involves the use of Density Functional Theory (DFT), which has been shown to provide a good balance between accuracy and computational cost for pKa calculations. researchgate.net Methods such as B3LYP, in conjunction with basis sets like 6-311++G**, are frequently used to optimize the molecular geometries of the different protonation states and to calculate their electronic energies. researchgate.net
To accurately model the behavior in solution, the effect of the solvent, typically water, is incorporated using continuum solvation models like the Polarized Continuum Model (PCM), SMD, or COSMO. rdd.edu.iqnih.gov These models simulate the dielectric effect of the solvent, which is critical for obtaining realistic pKa values. In some cases, for higher accuracy, a few explicit solvent molecules are included in the calculation to model specific hydrogen-bonding interactions. researchgate.net
The theoretical pKa values are generally derived using thermodynamic cycles that relate the gas-phase deprotonation energy to the free energy of deprotonation in solution. rdd.edu.iq This involves calculating the Gibbs free energies of the protonated and deprotonated species in both the gas phase and in solution.
For 4-iodopyridine-2-carboxylic acid, two key equilibria are considered: the deprotonation of the carboxylic acid group and the protonation of the pyridine nitrogen.
First Deprotonation (Carboxylic Acid): The carboxylic acid group (-COOH) is the most acidic site and is expected to deprotonate first, forming the carboxylate anion (-COO⁻).
Second Equilibrium (Pyridine Nitrogen): The pyridine nitrogen is a basic site and can accept a proton. The pKa for this equilibrium (pKaH) determines the pH at which the nitrogen is protonated.
The electron-withdrawing nature of both the iodine atom and the carboxylic acid group is expected to decrease the basicity of the pyridine nitrogen (lower its pKaH) compared to unsubstituted pyridine. Conversely, the electron-withdrawing pyridine ring increases the acidity of the carboxylic acid group (lowers its pKa).
The expected sequence of events as pH increases from a very low value would be:
At very low pH, the molecule exists as a cation, with the carboxylic acid group intact and the pyridine nitrogen protonated.
As the pH rises, the carboxylic acid group deprotonates.
At higher pH, the molecule exists as the anion, with a deprotonated carboxylate group and a neutral pyridine nitrogen.
The precise pKa values that govern these transitions can be predicted with computational methods. While specific calculated values for 4-iodopyridine-2-carboxylic acid are not available, the following table illustrates the type of data that such a computational study would yield.
| Equilibrium | Species (Initial) | Species (Final) | Hypothetical Calculated pKa |
|---|---|---|---|
| Protonation of Pyridine Nitrogen | 4-Iodopyridine-2-carboxylate (Anion) | 4-Iodopyridine-2-carboxylic acid (Zwitterion/Neutral) | ~1-2 |
| Deprotonation of Carboxylic Acid | Protonated 4-Iodopyridine-2-carboxylic acid (Cation) | 4-Iodopyridine-2-carboxylic acid (Zwitterion/Neutral) | ~3-4 |
Note: The pKa values in the table are hypothetical and for illustrative purposes only, representing the type of results obtained from computational studies on similar pyridine carboxylic acids.
These theoretical investigations are invaluable for predicting the charge state and structure of this compound in a given medium, which is fundamental to understanding its chemical properties and potential applications.
Catalytic Applications and Role As a Ligand in Catalysis
Palladium-Catalyzed Processes Utilizing Halogenated Pyridine (B92270) Carboxylates as Substrates or Ligands
Halogenated pyridine carboxylates, including 4-iodopyridine-2-carboxylic acid, are valuable building blocks in organic synthesis, largely due to their ability to participate in palladium-catalyzed cross-coupling reactions. The carbon-iodine bond is particularly reactive, making it an excellent substrate for forming new carbon-carbon and carbon-heteroatom bonds.
Role as a Substrate: The iodine atom in 4-iodopyridine-2-carboxylic acid can readily undergo oxidative addition to a low-valent palladium center, initiating catalytic cycles for various coupling reactions. pipzine-chem.com These reactions provide powerful methods for introducing diverse functional groups onto the pyridine ring. pipzine-chem.com
Suzuki-Miyaura Coupling: This reaction couples the iodopyridine with an organoboron compound, typically an aryl or vinyl boronic acid, to form a new C-C bond. This is a widely used method for synthesizing biaryl compounds. The reactivity of halopyridine substrates in these reactions can be influenced by interactions with other components in the reaction mixture. researchgate.net
Heck-Mizoroki Coupling: In this process, the iodopyridine is coupled with an alkene to introduce a vinyl group onto the pyridine ring. pipzine-chem.com
Hydroxycarbonylation: Aryl iodides can be converted into the corresponding carboxylic acids using palladium catalysts with a source of carbon monoxide. nih.gov While 4-iodopyridine-2-carboxylic acid already possesses a carboxyl group, this methodology is significant for related halogenated pyridines.
Role as a Ligand: Pyridine derivatives are frequently employed as ligands in palladium catalysis. acs.org The nitrogen atom of the pyridine ring can coordinate to the palladium center, influencing its electronic properties and steric environment. This coordination can affect the catalyst's activity, stability, and selectivity. acs.org While the parent compound can act as a ligand, its derivatives are often tailored to optimize catalytic performance in reactions such as the carbonylation of nitro compounds and the conversion of nitrobenzene (B124822) to carbamates. acs.org The basicity of the pyridine ligand can correlate with the catalytic efficiency, though steric effects also play a crucial role. acs.org
| Palladium-Catalyzed Reaction | Substrate | Coupling Partner | Key Bond Formed | Catalyst System (Typical) |
| Suzuki-Miyaura Coupling | 4-Iodopyridine-2-carboxylic acid | Arylboronic acid | C(sp²)–C(sp²) | Pd(0) complex, Base |
| Heck-Mizoroki Coupling | 4-Iodopyridine-2-carboxylic acid | Alkene | C(sp²)–C(sp²) | Pd(0) complex, Base |
| Hydroxycarbonylation | Aryl Iodide | Carbon Monoxide, Water | C(sp²)–COOH | Pd catalyst |
Copper-Mediated Catalytic Transformations
Copper catalysts, valued for their low cost and toxicity compared to other transition metals, are effective in mediating a variety of transformations involving halogenated pyridines and carboxylic acids. rsc.org
Role as a Substrate/Reagent: The reactivity of the iodo-substituted pyridine ring makes it a suitable substrate for copper-catalyzed reactions.
C-N Bond Formation (Amination): Copper-based systems, including copper nanoparticles and copper-containing metal-organic frameworks (Cu-MOFs), can catalyze the amination of 2-halopyridines. researchgate.net These reactions are crucial for the synthesis of aminopyridine derivatives, which are important in medicinal chemistry. The presence of a trifluoromethyl group on the pyridine ring has been shown to improve the yield of amination products. researchgate.net
C-O Bond Formation (Acyloxylation): Copper catalysts can facilitate the direct acyloxylation of C-H bonds using carboxylic acids as the acyloxyl source and oxygen as the terminal oxidant. rsc.org While this typically involves C-H activation, related processes can lead to the formation of esters from iodoarenes.
Iododeboronation: Copper complexes, particularly with phenanthroline ligands, have been used for the radioiodination of aryl boronic acids, demonstrating the ability of copper to mediate the formation of C-I bonds. nih.gov
Role as a Ligand: The pyridine-2-carboxylate moiety is an effective ligand for copper ions. The resulting copper complexes can themselves be catalytically active. For instance, copper(I) clusters supported by ligands containing N- and S-donor atoms have been synthesized and investigated for their catalytic performance in converting iodobenzenes to benzonitriles. mdpi.com
Manganese-Based Oxidation Catalysis with Pyridyl Ligands
Manganese complexes are of significant interest in oxidation catalysis, partly due to their role in the oxygen-evolving complex of photosystem II. ub.edu The ligand environment is critical for stabilizing the high-valent manganese species required for these reactions. Pyridyl ligands, including pyridine carboxylates, play a crucial role in this area.
Anionic N-donor ligands, such as deprotonated pyridine-2-carboxylic acid, are thought to be important in stabilizing high-valent manganese intermediates in catalytic water oxidation. nih.gov The incorporation of strong donor groups helps generate the electrophilic Mn-oxo species necessary for O-O bond formation. nih.gov
A significant finding in this field is the in-situ decomposition of more complex pyridyl-containing ligands into pyridine-2-carboxylic acid under oxidative conditions (in the presence of a manganese source and H₂O₂). researchgate.net This decomposition product then forms the actual catalytically active species with manganese, which is responsible for the oxidation of alkenes and alcohols. researchgate.net This discovery highlights that pyridine-2-carboxylic acid can be the key active ligand, even when not added directly to the reaction. researchgate.net The catalytic activity and selectivity of systems starting with complex pyridyl ligands were found to be identical to those using pyridine-2-carboxylic acid directly. researchgate.net
Furthermore, modifying the electronic properties of the pyridyl ligand, for example by adding electron-donating groups to the 4-position of the pyridine ring, can enhance the reactivity of the manganese center in oxidation reactions like the disproportionation of hydrogen peroxide. nih.gov
| Catalyst System | Oxidant | Substrate | Application | Key Insight |
| Manganese / Pyridyl Ligand | H₂O₂ | Alkenes, Alcohols | Epoxidation, Oxidation | Complex ligands can decompose in situ to pyridine-2-carboxylic acid, which forms the active catalyst with Mn. researchgate.net |
| Manganese / Anionic N-donor Ligand | Oxone, H₂O₂ | Water | Water Oxidation | Anionic N-donor ligands help stabilize high-valent Mn intermediates. nih.gov |
Role in Homogeneous and Heterogeneous Hydrogenation Catalysis
The catalytic hydrogenation of pyridine carboxylic acids can proceed via two main pathways: reduction of the carboxylic acid group to an alcohol, or saturation of the pyridine ring to a piperidine (B6355638). The choice of catalyst and reaction conditions determines the outcome.
Hydrogenation of the Pyridine Ring: The catalytic reduction of halogenated pyridine carboxylic acids can lead to the formation of both pyridine carboxylic acids (dehalogenation) and piperidine carboxylic acids (ring hydrogenation). For example, 2,6-dichloropyridine-4-carboxylic acid can be reduced to pyridine-4-carboxylic acid using a nickel catalyst in an alkaline medium, or to piperidine-4-carboxylic acid using a platinum catalyst in glacial acetic acid. researchgate.net This demonstrates that the pyridine ring itself is susceptible to hydrogenation under specific catalytic conditions.
Hydrogenation of the Carboxylic Acid Group: The reduction of carboxylic acids to alcohols is a fundamentally important transformation. This can be achieved using both homogeneous and heterogeneous catalysts. tue.nl
Homogeneous Catalysis: Transition-metal complexes, including those with ruthenium, are capable of hydrogenating carboxylic acids. rsc.org The mechanism often involves the coordination of the carboxylic acid to the metal center.
Heterogeneous Catalysis: Supported rhenium catalysts (e.g., Re/TiO₂) have shown high activity for the selective hydrogenation of carboxylic acids and their derivatives to the corresponding alcohols and amines. rsc.org Mechanistic studies suggest that the active Re species are sub-nanometer sized with an average oxidation state between 0 and +4. rsc.org The presence of the carboxylic acid or the product alcohol is crucial for preventing side reactions like the reduction of aromatic rings. rsc.org
While there is limited direct evidence of sodium 4-iodopyridine-2-carboxylic acid being used as a ligand in hydrogenation, the chemistry of the molecule itself and related compounds illustrates its potential involvement in such catalytic systems, either as a substrate or as a ligand precursor.
Mechanistic Elucidation of Catalytic Activity and Catalyst Regeneration Cycles
Understanding the reaction mechanism is key to optimizing catalytic processes and developing methods for catalyst regeneration.
Mechanistic Insights:
Palladium-Catalyzed Cross-Coupling: The catalytic cycle for reactions like Suzuki coupling is well-established. It typically involves three main steps:
Oxidative Addition: The aryl iodide (e.g., 4-iodopyridine-2-carboxylic acid) reacts with a Pd(0) complex to form a Pd(II) intermediate.
Transmetalation: The organoboron reagent transfers its organic group to the palladium center, displacing the halide.
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the final product and regenerating the Pd(0) catalyst.
Manganese-Based Oxidation: The mechanism is believed to involve high-valent manganese-oxo species. nih.gov The pyridyl ligand plays a crucial role in stabilizing these reactive intermediates. The in-situ formation of pyridine-2-carboxylic acid from more complex precursors demonstrates that the apparent catalyst is not always the true catalytic species. researchgate.net This ligand-centered degradation prior to catalysis is a critical mechanistic feature of some reported systems. researchgate.net
Hydrogenation of Carboxylic Acids: For supported rhenium catalysts, it is proposed that carboxylic acids, alcohols, amides, and amines strongly adsorb on the Re species. rsc.org This strong adsorption is key to the selectivity of the reaction, as it suppresses the hydrogenation of other functional groups like aromatic rings. rsc.org
Catalyst Regeneration: Catalyst deactivation is a common issue in both homogeneous and heterogeneous catalysis. Regeneration of the catalyst is crucial for practical applications.
In palladium catalysis, the active Pd(0) species can sometimes aggregate into inactive palladium black. The choice of ligand is critical to stabilize the catalytic species and prevent this deactivation pathway.
For heterogeneous systems, deactivation can occur due to coking (deposition of carbonaceous material on the catalyst surface). Regeneration can often be achieved by burning off the coke in a stream of air. researchgate.net Studies on pyridine synthesis over HZSM-5 catalysts have investigated these deactivation and regeneration cycles. researchgate.net
In some homogeneous systems, the catalyst can be regenerated chemically. For example, neutralization of an acidified reaction mixture containing a decomposed Pd(II) pyridine complex allowed for its regeneration. acs.org
Q & A
Basic Research Questions
Q. What are the recommended protocols for synthesizing sodium 4-iodopyridine-2-carboxylic acid to ensure reproducibility?
- Methodological Answer : Synthesis should follow a two-step halogenation-carboxylation process. First, iodinate pyridine-2-carboxylic acid using iodine monochloride (ICl) in acetic acid under reflux (70–80°C, 6–8 hours). Second, neutralize the product with sodium hydroxide (1:1 molar ratio) in ethanol. Purify via recrystallization in a 50:50 ethanol-water mixture. Ensure inert gas (N₂/Ar) is used during iodination to prevent oxidation. Characterization should include elemental analysis, FT-IR (confirming COO⁻Na⁺ stretch at ~1550 cm⁻¹), and HPLC (purity >98%) .
Q. How should researchers handle safety risks associated with this compound?
- Methodological Answer : The compound is classified under acute toxicity (Category 4 for oral, dermal, and inhalation routes). Lab protocols must include:
- Personal protective equipment (PPE): Nitrile gloves, lab coat, and safety goggles.
- Ventilation: Use fume hoods during synthesis or handling.
- First aid: For skin contact, wash with soap/water for 15 minutes; for inhalation, move to fresh air and seek medical attention.
- Waste disposal: Treat as halogenated waste and neutralize with 10% sodium thiosulfate before disposal .
Q. What analytical techniques are critical for confirming the structural identity of this compound?
- Methodological Answer :
- NMR : ¹H NMR (D₂O) should show pyridine ring protons (δ 7.8–8.5 ppm) and absence of acidic protons. ¹³C NMR must confirm the carboxylate carbon at ~170 ppm.
- Mass spectrometry : ESI-MS in negative mode should display [M–Na]⁻ at m/z 263.9 (C₆H₃INaO₂).
- XRD : Crystallographic data (e.g., space group, unit cell parameters) should align with PubChem records for analogous pyridine derivatives .
Advanced Methodological Considerations
Q. How can researchers address contradictions in spectroscopic data for this compound?
- Methodological Answer : Discrepancies in NMR or IR spectra often arise from solvent interactions or residual moisture. For example:
- Deuterated solvent effects : Use D₂O instead of DMSO-d₆ to avoid signal splitting from residual protons.
- Hydration states : Dry samples under vacuum (60°C, 24 hours) to eliminate water interference in FT-IR.
- Validation : Cross-reference with computational models (DFT calculations for expected chemical shifts) .
Q. What experimental design principles optimize the compound’s application in catalytic studies?
- Methodological Answer : When testing catalytic activity (e.g., in cross-coupling reactions):
- Control variables : Fix temperature (80–100°C), solvent (DMF/H₂O), and ligand ratio (1:1.2 substrate:catalyst).
- Kinetic analysis : Use UV-Vis spectroscopy to track reaction progress (λₐᵦs = 320 nm for iodopyridine intermediates).
- Replicability : Document baseline runs with/without the compound to isolate its catalytic role. Publish raw data in supplementary materials to enable peer validation .
Q. How should researchers interpret conflicting bioactivity results in cell-based assays?
- Methodological Answer : Variability in cytotoxicity or antimicrobial activity may stem from:
- Cell line specificity : Test multiple lines (e.g., HEK293, HeLa) and report IC₅₀ values with 95% confidence intervals.
- Solubility limits : Use DMSO stock solutions (<0.1% v/v) to avoid solvent toxicity.
- Statistical rigor : Apply ANOVA with post-hoc Tukey tests to differentiate dose-response trends. Pre-register protocols on platforms like Open Science Framework to reduce bias .
Data Reporting Standards
Q. What metadata is essential for publishing synthetic and analytical data?
- Methodological Answer : Include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
